molecular formula C11H7BrN4O B3055489 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro- CAS No. 650628-15-2

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-

Cat. No.: B3055489
CAS No.: 650628-15-2
M. Wt: 291.10
InChI Key: FLUKGBVJLFUBNG-UHFFFAOYSA-N
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Description

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro- (CAS: 1156999-03-9) is a heterocyclic compound with the molecular formula C₁₂H₉BrN₄O and a molecular weight of 305.14 . Its structure features a pyrazolo[3,4-d]pyrimidinone core substituted at the 1-position with a 3-bromophenyl group. This compound is synthesized via condensation reactions involving phenylhydrazine derivatives and subsequent cyclization in formamide or related solvents . The bromine atom at the 3-position of the phenyl ring enhances electronic properties and may influence biological activity, making it a candidate for pharmacological studies, particularly in anticonvulsant research .

Properties

IUPAC Name

1-(3-bromophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUKGBVJLFUBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651227
Record name 1-(3-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-15-2
Record name 1-(3-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=650628-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro- typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones, followed by cyclization. One common method involves the reaction of 3-bromobenzoyl hydrazine with ethyl acetoacetate under reflux conditions in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

PDE9 Inhibition

One of the most significant applications of this compound is its ability to inhibit phosphodiesterase 9A (PDE9A). PDE9A is primarily expressed in the brain and plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels are associated with enhanced synaptic transmission and improved cognitive functions such as learning and memory. The inhibition of PDE9A by 4H-Pyrazolo[3,4-d]pyrimidin-4-one derivatives is promising for treating neurodegenerative diseases, particularly Alzheimer's disease .

Table 1: Summary of PDE9A Inhibitors

Compound NameStructureTarget DiseaseReference
BAY 73-6691StructureAlzheimer's Disease
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydroStructureCognitive Disorders

Treatment of Cognitive Disorders

The inhibition of PDE9A has implications beyond Alzheimer's disease; it could also be beneficial in treating a range of cognitive disorders characterized by impaired memory and perception. Research indicates that compounds like 4H-Pyrazolo[3,4-d]pyrimidin-4-one can enhance cognitive function by potentiating cGMP signaling pathways in the brain .

CDK2 Inhibition

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in targeting cyclin-dependent kinase 2 (CDK2), which is critical for cell cycle regulation. Inhibition of CDK2 has been shown to selectively target tumor cells, making these compounds valuable in cancer therapy. The structural modifications of pyrazolo derivatives can lead to enhanced selectivity and potency against cancer cells .

Table 2: Summary of Cancer Treatments Using Pyrazolo Derivatives

Compound NameMechanismTarget Cancer TypeReference
Pyrazolo[3,4-d]pyrimidine derivativesCDK2 InhibitionVarious Tumors
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydroPotential CDK2 InhibitorCancer Cells

Synthesis and Structural Insights

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multi-step reactions starting from simpler pyrazole compounds. The introduction of substituents such as bromophenyl groups is crucial for enhancing biological activity and selectivity towards specific targets like PDE9A and CDK2.

Case Study: Synthesis Pathway

  • Starting Material: Ethoxymethylene malononitrile
  • Reaction Conditions: Reflux in ethanol
  • Final Product: Pyrazolo[3,4-d]pyrimidine derivative confirmed via NMR spectroscopy.

Mechanism of Action

The mechanism of action of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity . This results in the disruption of cell cycle progression and induction of programmed cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(3-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 3-Bromophenyl at position 1 C₁₂H₉BrN₄O 305.14 Anticonvulsant potential
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Bromobenzyl at position 5, 2-methylphenyl at position 1 C₁₉H₁₅BrN₄O 395.26 Larger substituent; enhanced lipophilicity
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Methoxyphenyl at position 1 C₁₂H₁₀N₄O₂ 258.24 Electron-donating group; altered binding affinity
1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl at position 1 C₁₁H₇FN₄O 254.21 Smaller halogen; potential metabolic stability
6-Amino-1,5-dihydro-3-methyl-1-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one Ribofuranosyl at position 1 C₁₁H₁₅N₅O₅ 297.27 Nucleoside analog; enzyme inhibition

Key Observations :

  • Positional Effects : Substitution at position 1 (e.g., bromophenyl, methoxyphenyl) directly impacts electronic and steric interactions with biological targets. For example, the 3-bromophenyl group in the target compound may enhance hydrophobic interactions in anticonvulsant targets compared to the 4-fluorophenyl analog .
  • Functional Groups : The methoxy group in the 4-methoxyphenyl derivative () introduces electron-donating effects, which could modulate receptor binding compared to electron-withdrawing bromine .

Key Observations :

  • Anticonvulsant Potential: The 3-bromophenyl derivative’s activity in pentyltetrazole-induced seizures suggests a role in modulating neuronal excitability, possibly via GABAergic pathways . In contrast, the triazolo-fused analog () shows moderate toxicity, highlighting the impact of fused ring systems on safety .
  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidones with bulky substituents (e.g., methanesulfonamido groups) exhibit enhanced phosphodiesterase inhibition, underscoring the importance of substituent bulk in enzyme binding .

Key Observations :

  • Synthesis : Most derivatives are synthesized via cyclization in formamide or dimethylformamide, with substituents introduced via pre-functionalized phenylhydrazines .
  • Solubility : The chloroacetyl derivative () has low aqueous solubility (0.11 g/L), likely due to increased hydrophobicity from the chloroacetyl group .

Biological Activity

4H-Pyrazolo[3,4-d]pyrimidin-4-one, specifically the compound 1-(3-bromophenyl)-1,5-dihydro-, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazolo[3,4-d]pyrimidine derivatives known for their potential therapeutic effects against various diseases.

  • Molecular Formula : C₅H₃BrN₄O
  • Molecular Weight : 215.01 g/mol
  • CAS Number : 54738-73-7
  • Structural Characteristics : The compound features a fused pyrazole and pyrimidine ring system with a bromophenyl substituent, which is critical for its biological activity.

1. Inhibition of Phosphodiesterase (PDE) Enzymes

One of the primary biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives is their role as phosphodiesterase inhibitors. Specifically, compounds like 4H-Pyrazolo[3,4-d]pyrimidin-4-one have been identified as potent inhibitors of PDE9A, which is implicated in cognitive function and neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can enhance cognitive abilities by increasing cyclic GMP levels in the brain .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, certain derivatives have shown significant antiproliferative activity against various cancer cell lines. The compound's structure allows it to interact with key cellular pathways involved in tumor growth and survival. In vitro studies demonstrated that modifications to the pyrazolo core can lead to enhanced cytotoxicity against hematological tumor cell lines, with some compounds exhibiting IC50 values below 10 µM .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinases, leading to reduced cell proliferation in cancer models.
  • Induction of Apoptosis : Flow cytometry analyses revealed that certain compounds can induce apoptosis in cancer cells by altering the BAX/Bcl-2 ratio and arresting the cell cycle at specific phases .

Case Studies

StudyCompoundActivityCell LineIC50 Value
Compound 12bEGFR InhibitionA549 (Lung Cancer)8.21 µM
Compound 12bEGFR InhibitionHCT-116 (Colon Cancer)19.56 µM
PDE9A InhibitorCognitive Enhancement--

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-
Reactant of Route 2
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4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-

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